4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate is a chemical compound that belongs to the class of esters, specifically a derivative of succinic acid. This compound is characterized by the presence of a long-chain fatty acid moiety, which contributes to its unique properties and potential applications in various fields, including lubricants and surfactants. The molecular formula for this compound is , and it has a molecular weight of approximately 382.66 g/mol.
This compound can be synthesized from natural sources or derived from petrochemical processes. It falls under the category of lipid-based compounds, which are often utilized in industrial applications due to their favorable physical and chemical properties. The classification of this compound includes:
The synthesis of 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate can be achieved through several methods, primarily involving esterification reactions between fatty acids and alcohols or phenols.
The molecular structure of 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate features:
CCCCCCCCCCCCCCCC(=O)OCC(C)C
InChI=1S/C25H46O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-20-17-16-18-21-24(2)3/h24H,4-23H2,1-3H3
This structure indicates a complex arrangement conducive to specific interactions in biological or industrial systems.
4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate can participate in various chemical reactions, including:
The rates and mechanisms of these reactions depend on factors such as temperature, pH, and the presence of catalysts or solvents.
The mechanism of action for this compound primarily involves its role as a surfactant or lubricant additive.
The effectiveness of this compound in these roles is influenced by its molecular structure, which facilitates strong intermolecular interactions.
Relevant data include viscosity measurements which are crucial for applications in lubricants where flow characteristics are essential.
4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate has several scientific uses:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4
CAS No.: 25088-57-7